molecular formula C24H23FN4O3S B295834 (6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295834
M. Wt: 466.5 g/mol
InChI Key: PLMBRKLKHKAWSS-XSBGCYDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound characterized by its unique structure, which includes a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Thiadiazolo-Pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate thiourea and aldehyde derivatives under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the core structure with 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde under basic conditions to form the benzylidene moiety.

    Final Modifications: Additional functional groups, such as the isopropyl and imino groups, are introduced through subsequent reactions, often involving alkylation and imination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other valuable compounds in the chemical industry.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • 6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C24H23FN4O3S

Molecular Weight

466.5 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23FN4O3S/c1-4-31-20-12-15(9-10-19(20)32-13-16-7-5-6-8-18(16)25)11-17-21(26)29-24(27-22(17)30)33-23(28-29)14(2)3/h5-12,14,26H,4,13H2,1-3H3/b17-11-,26-21?

InChI Key

PLMBRKLKHKAWSS-XSBGCYDXSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCC4=CC=CC=C4F

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCC4=CC=CC=C4F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCC4=CC=CC=C4F

Origin of Product

United States

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